![molecular formula C17H9F3N4O4S B591855 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole CAS No. 946500-06-7](/img/no-structure.png)

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

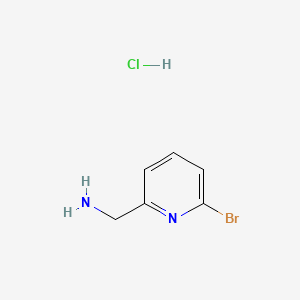

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan . 1,3,4-Oxadiazole derivatives possess remarkable biological properties; they can be used as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic agents .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored by several research groups . For example, Du et al. synthesized 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones having antibacterial activity by the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride in the presence of a catalyst .Molecular Structure Analysis

1,3,4-Oxadiazole is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis

In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .作用機序

1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as inhibition of growth factors, enzymes, and kinases . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

将来の方向性

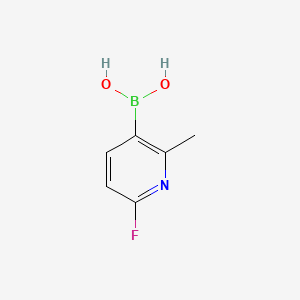

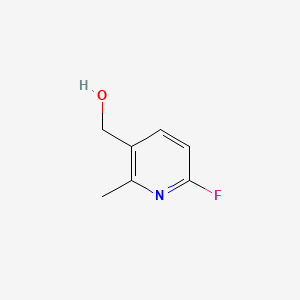

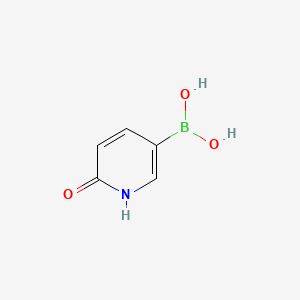

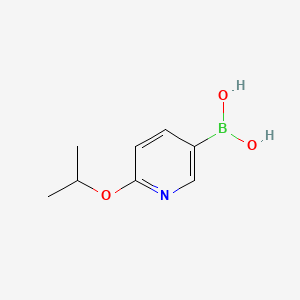

特性

CAS番号 |

946500-06-7 |

|---|---|

製品名 |

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole |

分子式 |

C17H9F3N4O4S |

分子量 |

422.338 |

IUPAC名 |

2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |

InChI |

InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2 |

InChIキー |

JVTOOESMFVITDU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)